N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is a chemical compound with a complex structure that includes a bromophenyl group and a pentylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-(4-pentylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(E)-(3-bromophenyl)methylidene]-2-(4-ethoxyphenyl)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is unique due to the presence of the pentylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C20H23BrN2O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-3-4-7-16-10-12-18(13-11-16)25-15-20(24)23-22-14-17-8-5-6-9-19(17)21/h5-6,8-14H,2-4,7,15H2,1H3,(H,23,24)/b22-14+ |
InChI Key |
TZJVXFKFILRIDW-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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